N-Cyclopropylmethyl-3-hydroxy-14beta-hydroxy-6beta-(nbd sarcosinyl)-amino-epoxymorphinan

説明

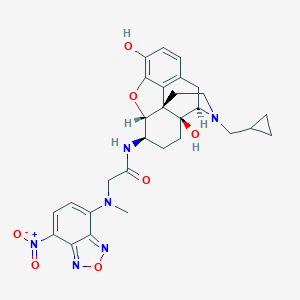

N-Cyclopropylmethyl-3-hydroxy-14beta-hydroxy-6beta-(nbd sarcosinyl)-amino-epoxymorphinan, also known as this compound, is a useful research compound. Its molecular formula is C29H32N6O7 and its molecular weight is 576.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Cyclopropylmethyl-3-hydroxy-14beta-hydroxy-6beta-(NBD sarcosinyl)-amino-epoxymorphinan, also referred to as ASM-5-67, is a synthetic opioid derivative that has garnered attention for its unique biological activities and potential applications in pharmacology. This article explores its synthesis, receptor binding affinities, biological activities, and potential therapeutic implications based on diverse sources of research.

Synthesis and Characterization

The compound ASM-5-67 is synthesized through a multi-step process involving the alkylation of sarcosine with 4-chloro-nitrobenzo-2-oxa-1,3-diazole (NBD-chloride) to create a fluorescent tag. This tag is then coupled with a tetrahydrothebaine derivative to yield the final product. The synthesis is characterized by its ability to produce fluorescent opioids that can be detected at subnanomolar concentrations, which is particularly useful for studying opioid receptor mechanisms in biological systems .

Receptor Binding Affinity

The biological activity of ASM-5-67 has been evaluated through its binding affinity to various opioid receptors. Notably, it exhibits significant interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors:

| Compound | Receptor Type | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| ASM-5-67 | μ | 1.5 | - |

| ASM-5-67 | δ | Comparable | - |

| ASM-5-67 | κ | Comparable | - |

The IC50 values indicate that ASM-5-67 has a high affinity for these receptors, making it a potent ligand in opioid pharmacology. In contrast, another related compound, ASM-5-10, demonstrated mu-selectivity with a significantly lower IC50 value of 8.4 nM .

Agonist Properties

ASM-5-67 has been shown to possess agonist properties across multiple opioid receptors. The sodium response ratio in binding assays suggests that it acts as a full agonist at these sites, which could translate into potent analgesic effects similar to those of traditional opioids .

Lipophilicity and Membrane Interaction

The lipophilicity of ASM-5-67 is an important factor influencing its biological activity. The octanol-water partition coefficient (log Papp) for ASM-5-67 is approximately 1.0, indicating moderate lipophilicity. This property enhances its membrane retention capabilities, which are critical for effective receptor interaction and prolonged action within the biological system .

Case Studies and Research Findings

Several studies have explored the implications of ASM-5-67 in various biological contexts:

- Fluorescent Imaging : The incorporation of the NBD tag allows for real-time imaging of receptor interactions in live tissues. This capability has been utilized to visualize opioid receptor dynamics and understand their role in pain modulation .

- Analgesic Potential : Preliminary animal studies suggest that compounds like ASM-5-67 could offer effective pain relief with potentially fewer side effects compared to traditional opioids due to their selective receptor binding profiles .

- Comparative Studies : Research comparing ASM-5-67 with other opioid derivatives highlights its unique properties that may lead to the development of safer analgesics with reduced risk of addiction and tolerance .

科学的研究の応用

Scientific Research Applications

1. Opioid Receptor Studies

ASM-5-67 has been characterized for its binding affinity to mu, delta, and kappa opioid receptors. It exhibits comparable affinities across these receptors, making it a valuable tool for studying the mechanisms of opioid receptor activation and signaling pathways. The compound's IC50 values indicate strong receptor binding capabilities, with ASM-5-67 showing an IC50 of 1.5 nM for displacing [3H]Tyr-D-Ala-Gly-(Me)Phe-Gly-ol in monkey brain membranes .

2. Fluorescent Probes in Bioimaging

The incorporation of the NBD (nitrobenzo-dioxole) moiety into ASM-5-67 allows it to function as a fluorescent probe. This property enables the visualization of opioid receptor interactions in biological systems at subnanomolar concentrations. Researchers have utilized ASM-5-67 in bioimaging studies to track the distribution and dynamics of opioid receptors in living cells, providing insights into receptor behavior and drug interactions .

3. Drug Development and Pain Management

Given its potent receptor binding characteristics, ASM-5-67 is being explored as a candidate for developing new analgesics that could offer improved efficacy and reduced side effects compared to existing opioids. The compound's lipophilicity suggests favorable pharmacokinetic properties that may enhance its therapeutic potential .

Comparative Data Table

| Property | ASM-5-67 |

|---|---|

| IC50 (mu receptor) | 1.5 nM |

| IC50 (delta receptor) | Comparable to mu |

| IC50 (kappa receptor) | Comparable to mu |

| Fluorescence Detection | Subnanomolar concentrations |

| Log Papp (octanol-water) | 1.0 |

| Membrane Retention | Strong, irreversible retention |

Case Studies and Research Findings

Case Study 1: Opioid Mechanism Exploration

In a study examining the pharmacological profiles of ASM-5-67 and related compounds, researchers found that ASM-5-67 displayed significant agonist properties at mu receptors. This was evidenced by its ability to induce cellular responses typically associated with opioid activation, thus supporting its use in elucidating opioid signaling pathways .

Case Study 2: Bioimaging Applications

Another notable application involved using ASM-5-67 as a fluorescent marker in live-cell imaging experiments. The study demonstrated that the compound could effectively label opioid receptors, allowing researchers to visualize receptor localization and trafficking in real-time under physiological conditions. This capability is crucial for understanding how opioids exert their effects on neuronal circuits .

特性

IUPAC Name |

N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N6O7/c1-33(18-5-6-19(35(39)40)25-24(18)31-42-32-25)14-22(37)30-17-8-9-29(38)21-12-16-4-7-20(36)26-23(16)28(29,27(17)41-26)10-11-34(21)13-15-2-3-15/h4-7,15,17,21,27,36,38H,2-3,8-14H2,1H3,(H,30,37)/t17-,21-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLXIFPZKUBGMJ-LOSGQLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C7=CC=C(C8=NON=C78)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C7=CC=C(C8=NON=C78)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161249 | |

| Record name | Asm 5-67 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140164-86-9 | |

| Record name | Asm 5-67 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140164869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asm 5-67 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。